molecular formula C19H23NO B5478829 4-Hydroxy-1,3-dimethyl-4,6-diphenylpiperidine

4-Hydroxy-1,3-dimethyl-4,6-diphenylpiperidine

Cat. No.: B5478829
M. Wt: 281.4 g/mol
InChI Key: NVRHPKDNICAHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1,3-dimethyl-4,6-diphenylpiperidine is a piperidine derivative with a unique structure that includes a six-membered ring containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,3-dimethyl-4,6-diphenylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-4,6-diphenylpiperidine with a hydroxylating agent to introduce the hydroxy group at the 4-position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,3-dimethyl-4,6-diphenylpiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or reduce other functional groups present.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or catalysts like palladium.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated products.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-Hydroxy-1,3-dimethyl-4,6-diphenylpiperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,3-dimethyl-4,6-diphenylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxy group at the 4-position plays a crucial role in its reactivity and binding affinity to biological targets. The compound may interact with enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-methyl-4,5-diphenylpiperidine-2,6-dione: Another piperidine derivative with similar structural features.

    4-Hydroxy-2-quinolones: Compounds with a hydroxy group at the 4-position but different ring structures.

Uniqueness

4-Hydroxy-1,3-dimethyl-4,6-diphenylpiperidine is unique due to its specific substitution pattern and the presence of both hydroxy and dimethyl groups, which confer distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

1,5-dimethyl-2,4-diphenylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-15-14-20(2)18(16-9-5-3-6-10-16)13-19(15,21)17-11-7-4-8-12-17/h3-12,15,18,21H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRHPKDNICAHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CC1(C2=CC=CC=C2)O)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.